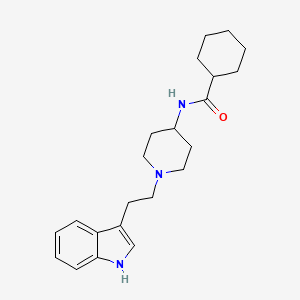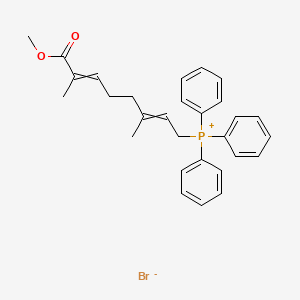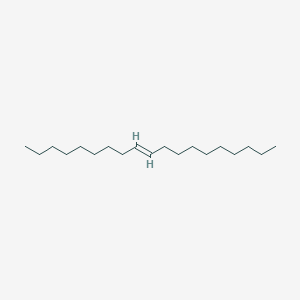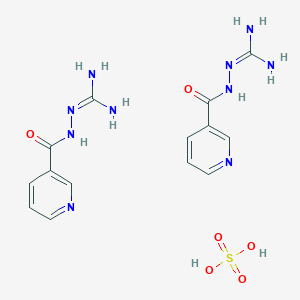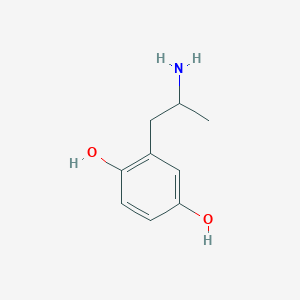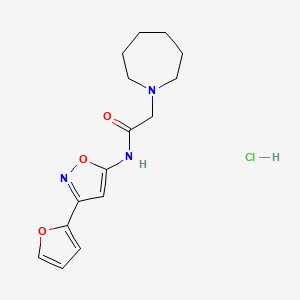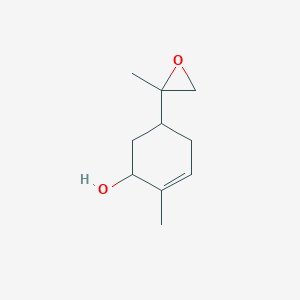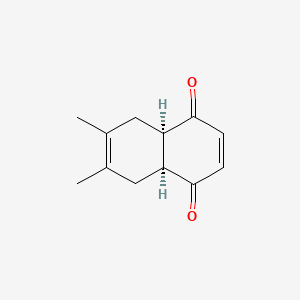
(4aR,8aS)-6,7-dimethyl-4a,5,8,8a-tetrahydronaphthalene-1,4-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4aR,8aS)-6,7-dimethyl-4a,5,8,8a-tetrahydronaphthalene-1,4-dione is a chemical compound with a unique structure that belongs to the class of tetrahydronaphthalene derivatives This compound is characterized by its two methyl groups at positions 6 and 7, and a tetrahydronaphthalene core with a 1,4-dione functionality
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4aR,8aS)-6,7-dimethyl-4a,5,8,8a-tetrahydronaphthalene-1,4-dione can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, starting from a suitable naphthalene derivative, the introduction of methyl groups at the desired positions can be achieved through alkylation reactions. Subsequent oxidation steps can introduce the dione functionality at positions 1 and 4.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of catalysts, controlled temperature, and pressure conditions to facilitate the cyclization and oxidation processes efficiently.
化学反应分析
Types of Reactions
(4aR,8aS)-6,7-dimethyl-4a,5,8,8a-tetrahydronaphthalene-1,4-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can convert the dione functionality to diols or other reduced forms.
Substitution: The methyl groups and other positions on the naphthalene ring can undergo substitution reactions with suitable reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like sodium borohydride or lithium aluminum hydride for reduction. Substitution reactions may involve halogenating agents or nucleophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones or other oxidized derivatives, while reduction can produce diols or other reduced compounds.
科学研究应用
(4aR,8aS)-6,7-dimethyl-4a,5,8,8a-tetrahydronaphthalene-1,4-dione has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound’s derivatives may exhibit biological activity, making it of interest in the development of pharmaceuticals or agrochemicals.
Industry: Used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism by which (4aR,8aS)-6,7-dimethyl-4a,5,8,8a-tetrahydronaphthalene-1,4-dione exerts its effects involves interactions with molecular targets and pathways. The dione functionality can participate in redox reactions, influencing cellular processes and biochemical pathways. The compound may also interact with enzymes or receptors, modulating their activity and leading to various biological effects.
相似化合物的比较
Similar Compounds
(1S,4aR,8aS)-1-Isopropyl-7-methyl-4-methylene-1,2,3,4,4a,5,6,8a-octahydronaphthalene: Similar in structure but with different substituents, leading to distinct reactivity and applications.
(1S,4aR,8aS)-4,7-Dimethyl-1-(propan-2-yl)-1,2,4a,5,8,8a-hexahydronaphthalene: Another related compound with variations in the substituent groups.
Uniqueness
The uniqueness of (4aR,8aS)-6,7-dimethyl-4a,5,8,8a-tetrahydronaphthalene-1,4-dione lies in its specific arrangement of methyl groups and the dione functionality, which confer distinct chemical and biological properties compared to its analogs.
属性
CAS 编号 |
35774-01-7 |
|---|---|
分子式 |
C12H14O2 |
分子量 |
190.24 g/mol |
IUPAC 名称 |
(4aR,8aS)-6,7-dimethyl-4a,5,8,8a-tetrahydronaphthalene-1,4-dione |
InChI |
InChI=1S/C12H14O2/c1-7-5-9-10(6-8(7)2)12(14)4-3-11(9)13/h3-4,9-10H,5-6H2,1-2H3/t9-,10+ |
InChI 键 |
IQXXMOWPSFRMSL-AOOOYVTPSA-N |
手性 SMILES |
CC1=C(C[C@H]2[C@@H](C1)C(=O)C=CC2=O)C |
规范 SMILES |
CC1=C(CC2C(C1)C(=O)C=CC2=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


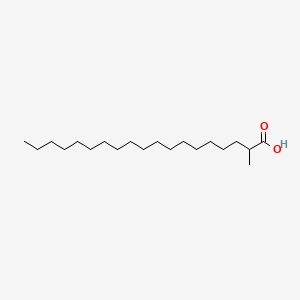
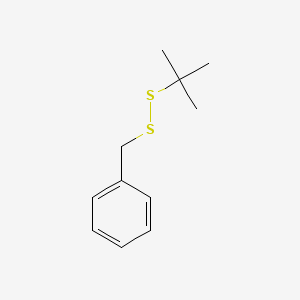
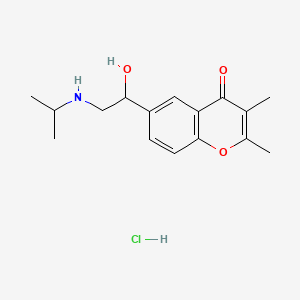
![Benzoic acid, 4-[2-(2,4-diamino-6-pteridinyl)ethyl]-](/img/structure/B14675440.png)
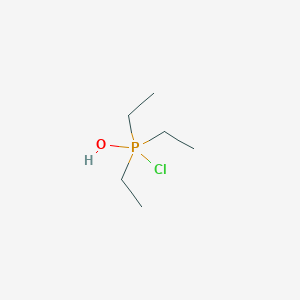
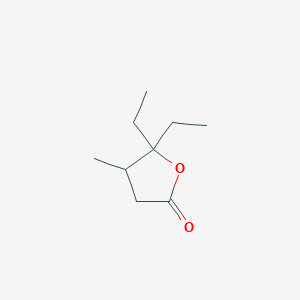
![2,3,3-Trimethyl-2,3-dihydro-4H-furo[3,2-c][1]benzopyran-4-one](/img/structure/B14675461.png)
